Chemical structure and properties of 2,6-Difluorophenacylamine hydrochloride
Chemical structure and properties of 2,6-Difluorophenacylamine hydrochloride
An In-Depth Technical Guide to 2,6-Difluorophenacylamine Hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluorophenacylamine hydrochloride (2-amino-1-(2,6-difluorophenyl)ethanone hydrochloride), a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Although direct literature on this specific compound is sparse, this document consolidates information on its chemical structure, proposes detailed synthetic pathways, and infers its physicochemical properties based on established chemical principles and data from analogous compounds. Furthermore, potential applications in pharmaceutical research are discussed, highlighting the influence of the difluoro-substitution on metabolic stability and biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and practical insights into this promising molecule.
Introduction: The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved potency and a better safety profile.[1][2]
The 2,6-difluorophenyl motif, in particular, is of interest as the two fluorine atoms can shield adjacent functional groups from metabolic attack and influence the conformation of the molecule. 2,6-Difluorophenacylamine hydrochloride, as a derivative of this class, presents a compelling scaffold for the development of novel therapeutics, particularly in areas targeting the central nervous system and in the design of enzyme inhibitors.
Chemical Structure and Identification
2,6-Difluorophenacylamine hydrochloride is the hydrochloride salt of the primary amine 2-amino-1-(2,6-difluorophenyl)ethanone.
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IUPAC Name: 2-amino-1-(2,6-difluorophenyl)ethanone;hydrochloride[3]
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Synonyms: 2,6-Difluorophenacylamine HCl, 2-amino-1-(2,6-difluorophenyl)ethan-1-one hydrochloride[4][5]
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Molecular Formula: C₈H₈ClF₂NO[4]
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Molecular Weight: 207.61 g/mol [4]
Chemical Structure:
Caption: Chemical structure of 2,6-Difluorophenacylamine hydrochloride.
Proposed Synthesis Pathways
The synthesis of 2,6-Difluorophenacylamine hydrochloride can be envisioned through a multi-step process commencing with a suitable 2,6-difluorinated precursor. A logical approach involves the formation of an α-halo ketone intermediate, 2-bromo-1-(2,6-difluorophenyl)ethanone, followed by the introduction of the primary amine. Two well-established methods for the synthesis of primary amines from alkyl halides are the Delépine reaction and the Gabriel synthesis.[7][8]
Synthesis of the Key Intermediate: 2-Bromo-1-(2,6-difluorophenyl)ethanone
The precursor, 2-bromo-1-(2,6-difluorophenyl)ethanone (also known as 2',6'-difluorophenacyl bromide), is commercially available but can also be synthesized from 2,6-difluoroacetophenone.[9] The bromination of acetophenones is a standard transformation in organic synthesis.[10]
Reaction Scheme:
Caption: Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone.
Experimental Protocol (Proposed):
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In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 2,6-difluoroacetophenone in anhydrous ether and cool the solution in an ice bath.
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Add a catalytic amount of anhydrous aluminum chloride.[10]
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Slowly add an equimolar amount of bromine dropwise from the dropping funnel with constant stirring.
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After the addition is complete, allow the reaction to proceed until the bromine color disappears.
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Remove the ether and dissolved hydrogen bromide under reduced pressure.
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The crude 2-bromo-1-(2,6-difluorophenyl)ethanone can be purified by recrystallization from a suitable solvent like methanol.[10]
Synthesis of 2,6-Difluorophenacylamine Hydrochloride
The Delépine reaction is an effective method for preparing primary amines from reactive alkyl halides using hexamethylenetetramine (urotropine) followed by acidic hydrolysis.[7][11][12][13][14] This method is particularly well-suited for α-halo ketones.[13]
Reaction Workflow:
Caption: Delépine reaction workflow for amine synthesis.
Experimental Protocol (Proposed):
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Formation of the Quaternary Ammonium Salt:
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Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone in chloroform.
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Add an equimolar amount of hexamethylenetetramine.
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Stir the mixture at room temperature. The quaternary ammonium salt is expected to precipitate out of the solution.[11]
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Filter the precipitate and wash with cold chloroform.
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Acid Hydrolysis:
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Suspend the obtained quaternary ammonium salt in a solution of concentrated hydrochloric acid in ethanol.
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Reflux the mixture for several hours until the hydrolysis is complete.
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Upon cooling, the 2,6-Difluorophenacylamine hydrochloride will crystallize.
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Filter the product, wash with cold ethanol, and dry under vacuum.
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The Gabriel synthesis is a classic method that converts primary alkyl halides to primary amines using potassium phthalimide, avoiding the over-alkylation that can occur with ammonia.[8][15][16][17]
Reaction Workflow:
Caption: Gabriel synthesis workflow for amine synthesis.
Experimental Protocol (Proposed):
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N-Alkylation:
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Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone and potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Heat the mixture to facilitate the S(_N)2 reaction.
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After the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2,6-difluorophenacyl)phthalimide.
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Filter and dry the solid intermediate.
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Deprotection (Hydrazinolysis):
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Reflux the N-(2,6-difluorophenacyl)phthalimide with hydrazine hydrate in ethanol.
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The phthalhydrazide byproduct will precipitate as a white solid.
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Filter off the phthalhydrazide and concentrate the filtrate containing the free amine.
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Salt Formation:
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Dissolve the crude 2,6-difluorophenacylamine in a suitable solvent like diethyl ether.
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Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.
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Filter the product, wash with cold ether, and dry.
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Physicochemical Properties
The following table summarizes the known and inferred physicochemical properties of 2,6-Difluorophenacylamine hydrochloride.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₈ClF₂NO | [4] |
| Molecular Weight | 207.61 g/mol | [4] |
| CAS Number | 1210255-19-8 | [4][5] |
| Appearance | Expected to be a solid, likely a crystalline powder. | [4][5] |
| Purity | Commercially available at ≥95% purity. | [4][5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol, owing to its salt form. Inferred to have limited solubility in nonpolar organic solvents. | Inferred |
| Stability | As a hydrochloride salt, it is expected to be more stable and less prone to oxidation than the corresponding free base. Should be stored in a cool, dry place. | Inferred |
| InChI Key | BTQHGMKVJQPOSM-UHFFFAOYSA-N | [4][5] |
Potential Applications in Research and Drug Development
The structure of 2,6-Difluorophenacylamine hydrochloride suggests several potential applications in the pharmaceutical and life sciences sectors.
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Medicinal Chemistry Building Block: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce a wide range of substituents, enabling the generation of compound libraries for high-throughput screening.
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Development of CNS-Active Agents: The phenethylamine scaffold is a common feature in many psychoactive compounds. The introduction of fluorine atoms can significantly alter the pharmacological properties, potentially leading to new therapeutic agents for neurological and psychiatric disorders.[18][19] Fluorination can impact receptor binding affinity, selectivity, and metabolic stability, which are critical parameters for CNS drugs.[18][19]
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Enzyme Inhibitors: The α-aminoketone moiety is a known pharmacophore in certain classes of enzyme inhibitors. The 2,6-difluoro substitution could enhance the binding affinity and selectivity of such inhibitors for their target enzymes.
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Probes for Chemical Biology: The fluorinated phenyl ring can be used as a reporter group in ¹⁹F NMR studies to investigate protein-ligand interactions and conformational changes in biological systems.
Analytical and Spectroscopic Characterization
The identity and purity of 2,6-Difluorophenacylamine hydrochloride would be confirmed using a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the amine and carbonyl groups, and the ammonium (-NH₃⁺) protons. The aromatic signals would likely appear as a complex multiplet due to fluorine coupling.
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¹³C NMR: Would reveal distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methylene carbon.
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¹⁹F NMR: A single resonance would confirm the chemical equivalence of the two fluorine atoms.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the ammonium group (around 3000 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-F stretching in the aromatic region.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base (C₈H₇F₂NO) and characteristic fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.
Conclusion
2,6-Difluorophenacylamine hydrochloride represents a valuable, yet under-explored, chemical entity with significant potential in drug discovery and chemical biology. This technical guide provides a foundational framework by proposing robust synthetic routes based on well-established organic reactions and outlining its likely physicochemical and spectroscopic properties. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to confer advantageous pharmacological properties, making this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of 2,6-Difluorophenacylamine hydrochloride and its derivatives is warranted to fully elucidate its potential.
References
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